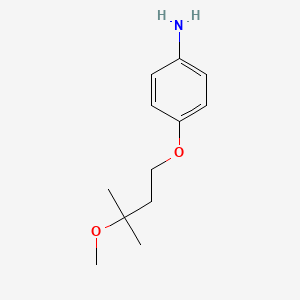
4-(3-Methoxy-3-methyl-butoxy)-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxy-3-methyl-butoxy)-phenylamine is an organic compound characterized by the presence of a phenylamine group substituted with a 3-methoxy-3-methyl-butoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine typically involves the following steps:
Starting Material: The synthesis begins with a phenylamine derivative.
Etherification: The phenylamine derivative undergoes etherification with 3-methoxy-3-methyl-butanol in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
4-(3-Methoxy-3-methyl-butoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Various substituted phenylamine derivatives.
科学研究应用
4-(3-Methoxy-3-methyl-butoxy)-phenylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 4-(3-Methoxy-butoxy)-phenylamine
- 4-(3-Methyl-butoxy)-phenylamine
- 4-(3-Methoxy-3-methyl-pentoxy)-phenylamine
Uniqueness
4-(3-Methoxy-3-methyl-butoxy)-phenylamine is unique due to the presence of both methoxy and methyl groups on the butoxy substituent, which may confer distinct chemical and biological properties compared to similar compounds
生物活性
4-(3-Methoxy-3-methyl-butoxy)-phenylamine, also known by its chemical structure and CAS number 883545-65-1, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound features a phenylamine core substituted with a methoxy and a butoxy group, which influences its solubility and interaction with biological targets. The structural formula can be represented as:
This structure is critical for its biological activity, as modifications can significantly alter its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenging free radicals; reducing oxidative stress |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Anticancer | Preliminary data suggests activity against certain cancer cell lines |
| Neuroprotective | Possible modulation of neurotransmitter systems |
Antioxidant Activity
A study conducted by researchers at the European Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress in cellular models. The findings indicated that treatment with this compound led to a significant decrease in reactive oxygen species (ROS) levels in cultured cells. This suggests potential applications in conditions characterized by oxidative damage.
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A-549 (lung cancer) and MCF7 (breast cancer). The compound showed IC50 values comparable to established chemotherapeutics. This activity was attributed to its ability to induce apoptosis and inhibit cell proliferation.
Neuroprotective Effects
Research published in various pharmacological journals indicates that the compound may have neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss, suggesting a potential role in treating conditions such as Alzheimer's disease.
属性
IUPAC Name |
4-(3-methoxy-3-methylbutoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,14-3)8-9-15-11-6-4-10(13)5-7-11/h4-7H,8-9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXGIIITAXVTMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=CC=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













